1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea typically involves the reaction of methoxycarbamoyl chloride with phosphoryl chloride, followed by the addition of methoxyurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution can result in various functionalized urea derivatives .
Wissenschaftliche Forschungsanwendungen
1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, modulating biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’-Phosphinylidynetris-3-methoxyurea: Similar in structure but with different functional groups.
Phosphoryl chloride derivatives: Share the phosphoryl group but differ in other substituents.
Uniqueness
1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea is unique due to its specific combination of methoxycarbamoyl and methoxyurea groups, which confer distinct chemical and biological properties. Its stability and solubility make it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
14795-56-3 |
---|---|
Molekularformel |
C6H15N6O7P |
Molekulargewicht |
314.19 g/mol |
IUPAC-Name |
1-bis(methoxycarbamoylamino)phosphoryl-3-methoxyurea |
InChI |
InChI=1S/C6H15N6O7P/c1-17-7-4(13)10-20(16,11-5(14)8-18-2)12-6(15)9-19-3/h1-3H3,(H6,7,8,9,10,11,12,13,14,15,16) |
InChI-Schlüssel |
XGOYRZLYOCNTIV-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)NP(=O)(NC(=O)NOC)NC(=O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.